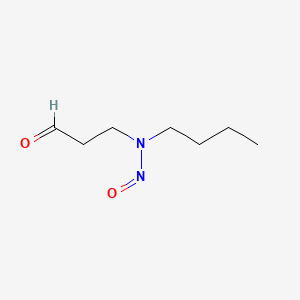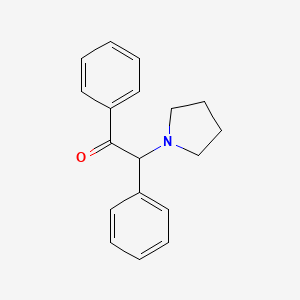
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is a synthetic compound known for its unique chemical structure and properties It consists of a central ethanone moiety substituted with two phenyl groups and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with pyrrolidine in the presence of a catalyst, followed by the addition of a phenyl group. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to optimize yield. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl rings.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylethanone: Lacks the pyrrolidinyl group, resulting in different chemical properties and reactivity.
2-Phenyl-2-(1-pyrrolidinyl)ethanone: Similar structure but with only one phenyl group, affecting its chemical behavior and applications.
Uniqueness
1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is unique due to the presence of both phenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
22311-88-2 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
1,2-diphenyl-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H19NO/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2 |
Clé InChI |
GQCCTZGWWWUYLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



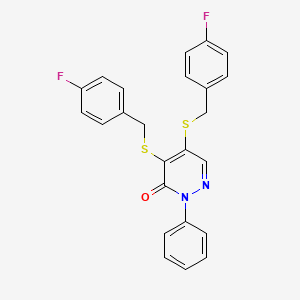
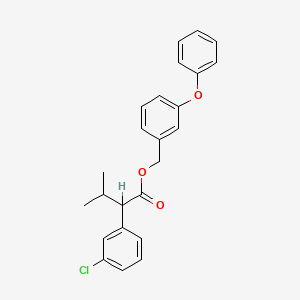


![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)


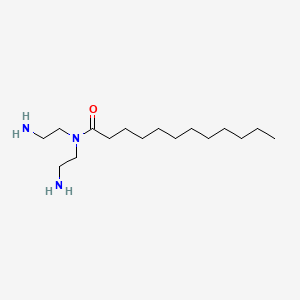
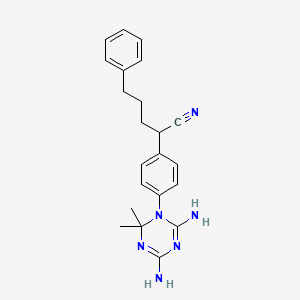
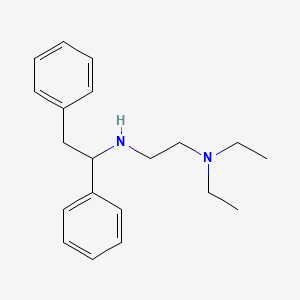
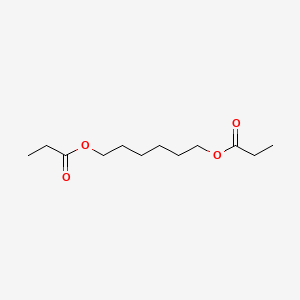
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
